N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-phenoxyaniline
Description
N-[(1Z)-8-Methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-phenoxyaniline is a heterocyclic compound featuring a dithioloquinoline core fused with a phenoxyaniline substituent. The 8-methoxy group and 4,4-dimethyl dihydroquinoline backbone contribute to its electronic and steric properties, making it a candidate for applications in materials science and medicinal chemistry. This article compares its structural and functional attributes with related analogues to highlight key distinctions.
Properties
Molecular Formula |
C25H22N2O2S2 |
|---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
8-methoxy-4,4-dimethyl-N-(4-phenoxyphenyl)-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C25H22N2O2S2/c1-25(2)23-22(20-15-19(28-3)13-14-21(20)27-25)24(31-30-23)26-16-9-11-18(12-10-16)29-17-7-5-4-6-8-17/h4-15,27H,1-3H3 |
InChI Key |
VCMQONQMVOVEDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=C(N1)C=CC(=C3)OC)C(=NC4=CC=C(C=C4)OC5=CC=CC=C5)SS2)C |
Origin of Product |
United States |
Biological Activity
The compound N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-phenoxyaniline is a complex organic molecule with potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, empirical data from case studies, and relevant research findings.
Molecular Structure
- Molecular Formula : C24H28N2O2S2
- Molecular Weight : 440.6 g/mol
- IUPAC Name : 8-methoxy-4,4-dimethyl-N-(4-pentoxyphenyl)-5H-dithiolo[3,4-c]quinolin-1-imine
- CAS Number : 306737-02-0
Structural Characteristics
This compound features a quinoline core fused with a dithiolo structure and various substituents that contribute to its biological properties. The presence of methoxy and phenoxy groups enhances its solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various cellular pathways. Notably, it has shown potential as an inhibitor of protein kinases, which are crucial in signaling pathways for cell growth and proliferation.
In Vitro Studies
Research indicates that derivatives of this compound exhibit significant inhibitory effects on several protein kinases:
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| 2a | JAK3 | 0.36 |
| 2b | NPM1-ALK | 0.25 |
| 2c | cRAF[Y340D][Y341D] | 0.78 |
| 2q | JAK3 | 0.46 |
These findings suggest that the compound may be effective in treating cancers associated with these kinases by inducing apoptosis and inhibiting cell proliferation .
In Vivo Studies
In vivo studies have demonstrated that the compound's derivatives can effectively inhibit tumor growth in xenograft models. For instance, treatments resulted in a tumor control rate (T/C) ranging from 4% to 30%, indicating a promising therapeutic potential against certain cancer types .
Case Study: Antitumor Activity
A study evaluated the antitumor efficacy of the compound in human prostate (PC-3) and melanoma (A375) xenograft models. The results indicated that specific derivatives exhibited significant antitumor activity without notable neurotoxicity at therapeutic doses .
Pharmacological Profile
In addition to anticancer properties, the compound has been evaluated for other biological activities:
- Anti-inflammatory : Exhibited potential anti-inflammatory effects with a probability of over 50%.
- Chemoprotective : Demonstrated chemoprotective properties with probabilities ranging from 58% to 72%.
- Apoptosis Agonist : Showed potential as an apoptosis agonist with probabilities between 59% and 81% .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes critical differences between the target compound and its analogues:
Key Observations:
Substituent Influence on Lipophilicity: The target compound’s 8-methoxy and phenoxyaniline groups confer moderate lipophilicity (predicted LogP ~4.2). In contrast, the ethoxy and chlorobenzyloxy groups in increase hydrophobicity (LogP ~5.1), while the sulfonamide in reduces it (LogP ~3.5). The trimethylquinoline and dimethylphenyl groups in further elevate lipophilicity (LogP ~5.8), suggesting enhanced membrane permeability.
The sulfonamide in introduces hydrogen-bonding capacity, which may improve target binding in enzymatic assays .
Steric Considerations :
- The 4-chlorobenzyloxy group in introduces steric bulk, possibly hindering interactions with planar binding pockets. Conversely, the pyrimidinyl-sulfonamide in offers a compact, polar moiety suited for active-site penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
